2-Cyclohexyl-2-methoxyacetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-2-methoxyacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(7-10)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZWBQRBDMRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyclohexyl 2 Methoxyacetaldehyde and Its Stereoisomers
Chemo- and Stereoselective Synthetic Pathways to 2-Cyclohexyl-2-methoxyacetaldehyde
The selective synthesis of a specific stereoisomer of this compound requires precise control over the formation of the chiral center. Methodologies such as asymmetric oxidation, diastereoselective approaches with chiral auxiliaries, and enantioselective reductions are pivotal in achieving high levels of stereochemical purity.
Asymmetric Oxidation Strategies for Precursor Alcohols
The asymmetric oxidation of a prochiral precursor alcohol, 2-cyclohexyl-2-methoxyethanol, offers a direct route to enantiomerically enriched this compound. This transformation can be achieved using chiral catalysts that differentiate between the two enantiotopic hydrogens of the primary alcohol.
Ruthenium complexes featuring chiral Schiff base ligands have been investigated for asymmetric oxidation catalysis. irdindia.in These catalysts, often in the presence of a suitable oxidant, can facilitate the enantioselective conversion of alcohols to aldehydes. The success of this strategy hinges on the design of the chiral ligand to create a steric and electronic environment that favors the oxidation of one prochiral hydrogen over the other. For instance, chiral metal complexes are noted as effective catalysts for many asymmetric reactions. irdindia.in
Another approach involves enzymatic catalysis, where oxidoreductases can exhibit high enantioselectivity in the oxidation of alcohols. While specific examples for 2-cyclohexyl-2-methoxyethanol are not prevalent in the literature, the broader application of alcohol dehydrogenases in asymmetric synthesis suggests their potential utility in this transformation.
Diastereoselective Approaches Utilizing Chiral Auxiliaries or Catalysts
The use of chiral auxiliaries provides a powerful strategy for diastereoselective synthesis. In this approach, a chiral auxiliary is temporarily incorporated into the substrate, directing subsequent reactions to occur from a specific face of the molecule. For the synthesis of α-alkoxy aldehydes, a chiral auxiliary can be attached to a glyoxylic acid derivative, followed by the introduction of the cyclohexyl group.
For example, the alkylation of chiral, vinylglycine-derived dianionic dienolates bearing a (−)-8-(β-naphthyl)menthyl auxiliary has been shown to proceed with a high degree of acyclic stereocontrol. acs.org This method, while demonstrated for amino acid synthesis, illustrates the principle of using a chiral auxiliary to control the stereochemistry of C-C bond formation adjacent to a functional group. A similar strategy could be envisioned where a chiral auxiliary attached to a methoxyacetyl derivative directs the diastereoselective addition of a cyclohexyl nucleophile.
Furthermore, diastereoselective additions of chiral crotylsilanes to α-alkoxy aldehydes have been reported, highlighting the influence of the existing stereocenter on the outcome of subsequent bond formations. acs.org This principle can be applied in reverse, where a chiral auxiliary dictates the stereochemistry of the initial C-C bond formation.
Chiral lithium amides have also emerged as effective non-covalent stereodirecting auxiliaries in the alkylation and conjugate addition of carboxylic acids, leading to the construction of tetrasubstituted carbon centers with high enantioselectivity. escholarship.orgnih.gov This methodology could be adapted for the asymmetric synthesis of 2-cyclohexyl-2-methoxyacetic acid, a direct precursor to the target aldehyde.
Table 1: Examples of Diastereoselective Reactions for the Synthesis of Chiral α-Substituted Carbonyl Compounds
| Reaction Type | Chiral Director | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Alkylation | (-)-8-(β-Naphthyl)menthyl auxiliary | Vinylglycine-derived dianion | 91:9 to ≥98:2 | - | acs.org |
| Conjugate Addition | Chiral Lithium Amide ((R)-Li₂¹TA) | 2-Methoxypropionic acid | 7-10:1 | 89-98% | nih.gov |
| Aldol (B89426) Reaction | Chiral Bis(oxazolinyl)pyridine copper(II) complex | Silyl (B83357) dienolate and (benzyloxy)acetaldehyde | - | High | nih.gov |
Enantioselective Reductions of Corresponding Carboxylic Acid Derivatives or Esters
An alternative and widely employed strategy involves the enantioselective reduction of a prochiral ketone or the diastereoselective reduction of a chiral ketone precursor. For the synthesis of this compound, this would typically involve the reduction of a 2-cyclohexyl-2-methoxyacetyl derivative.
The enantioselective reduction of α-keto esters can be achieved using various chiral reducing agents. One notable method is the use of chlorodiisopinocampheylborane (Ipc₂BCl), which has been successfully employed in the transfer reduction of α-keto acids to α-hydroxy acids with high enantiomeric purity after recrystallization. thieme-connect.com This approach could be applied to a derivative of 2-cyclohexyl-2-oxoacetic acid.
Another powerful method is catalytic hydrogenation using chiral catalysts. For example, chiral ruthenium-phosphine complexes are well-known for their ability to catalyze the enantioselective hydrogenation of a wide range of ketones and esters.
Once the corresponding chiral α-hydroxy acid or ester is obtained, it can be converted to the target aldehyde. This often involves protection of the hydroxyl group, followed by reduction of the carboxylic acid or ester to the alcohol, and subsequent oxidation to the aldehyde. A one-pot procedure for the reduction and acetylation of lactones has also been reported. nih.gov
Carbon-Carbon Bond Forming Reactions for the Synthesis of the this compound Scaffold
The construction of the carbon skeleton of this compound can be achieved through various C-C bond forming reactions, followed by necessary functional group interconversions.
Grignard or Organolithium Additions Followed by Functional Group Transformations
The addition of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) or cyclohexyllithium to a suitable electrophile is a fundamental approach to introduce the cyclohexyl moiety. A plausible route would involve the addition of a cyclohexyl organometallic reagent to a derivative of glyoxylic acid, such as methyl glyoxylate. The resulting α-hydroxy ester could then be methylated at the hydroxyl group, followed by reduction of the ester to the primary alcohol and subsequent oxidation to the aldehyde.
A related strategy involves the addition of Grignard reagents to α-t-butyldimethylsilyl-α-methoxyacetaldehyde. researchgate.net This reaction proceeds with high syn selectivity, presumably through a chelation-controlled mechanism, to afford β-hydroxysilanes which can be converted to Z-methoxyvinyl ethers. researchgate.net This methodology provides a stereoselective route to α-methoxy substituted structures.
The modular synthesis of cis-macrocyclic diphosphines has demonstrated the treatment of phosphino-phosphonium salts with organolithium or Grignard reagents, including cyclohexylmagnesium bromide, to form new P-C bonds. mit.edu While not directly applicable to aldehyde synthesis, it showcases the utility of these organometallic reagents in complex molecule synthesis.
Aldol-Type Condensations and Subsequent Modifications
Aldol-type condensations represent a classic and versatile method for forming carbon-carbon bonds. mdpi.com While a direct aldol condensation to form this compound is not straightforward, related strategies can be employed. For instance, an aldol reaction between an enolate derived from a methoxyacetate (B1198184) equivalent and cyclohexanecarboxaldehyde (B41370) could be envisioned. However, controlling the regioselectivity and preventing self-condensation can be challenging.
Modern variations of the aldol reaction, such as the Mukaiyama aldol reaction, offer better control. oup.com The chelation-controlled Mukaiyama aldol reaction of chiral α-alkoxy aldehydes with enol silanes is a powerful tool for achieving high diastereoselectivity. oup.com This principle could be adapted by using a chiral Lewis acid to catalyze the reaction between a silyl enol ether of a cyclohexyl ketone and a methoxyacetaldehyde (B81698) equivalent.
The synthesis of α-alkoxy-α,β-unsaturated aldehydes via aldol condensation has been reported, often proceeding stereoselectively to yield the Z-isomer. mdpi.com Although this introduces an additional double bond, subsequent selective reduction could provide the desired saturated aldehyde.
Rearrangement Reactions Facilitating Skeletal Rearrangement to the Aldehyde
Rearrangement reactions provide a powerful tool for the construction of complex molecular architectures from simpler starting materials. In the context of synthesizing this compound, a key strategy involves the 1,2-migration of a group to an adjacent electron-deficient center, leading to the desired aldehyde. The Pinacol and semipinacol rearrangements are classic examples of such transformations. chemistrysteps.commasterorganicchemistry.com
A plausible synthetic route to this compound via a rearrangement reaction could start from a suitably substituted 1,2-diol, such as 1-cyclohexyl-1-methoxyethane-1,2-diol. Upon treatment with an acid catalyst, one of the hydroxyl groups is protonated and subsequently eliminated as a water molecule, forming a carbocation. libretexts.org The stability of the resulting carbocation is a critical factor in determining the course of the reaction. In this proposed precursor, the formation of a carbocation at C1 would be stabilized by the adjacent oxygen atom of the methoxy (B1213986) group.
Following the formation of the carbocation, a 1,2-hydride shift from the adjacent C2 carbon to the C1 carbon would lead to the formation of a more stable oxonium ion, which upon deprotonation, would yield the final aldehyde product, this compound. youtube.commasterorganicchemistry.com The driving force for this rearrangement is the formation of the thermodynamically stable carbonyl group. uomustansiriyah.edu.iq
The choice of the migrating group is governed by its migratory aptitude. In cases where both alkyl and hydride shifts are possible, the one that leads to the more stable intermediate will typically be favored. pearson.comlibretexts.org For the proposed diol precursor, a 1,2-hydride shift is the most direct pathway to the target aldehyde.
It is important to note that the reaction conditions, particularly the choice of acid catalyst and solvent, can significantly influence the selectivity and yield of the rearrangement. The stereochemistry of the starting diol can also play a crucial role in the stereochemical outcome of the final aldehyde product, especially in semipinacol rearrangements where the leaving group and migrating group are often in an anti-periplanar arrangement. libretexts.org
Optimization of Reaction Conditions and Process Intensification
The successful synthesis of this compound, particularly on a larger scale, necessitates careful optimization of reaction parameters and the adoption of modern process intensification techniques. These efforts aim to enhance yield, selectivity, and safety while minimizing environmental impact.
Solvent Effects and Green Chemistry Considerations in Synthesis
The choice of solvent can profoundly impact the rate, yield, and selectivity of chemical reactions. For the synthesis of aldehydes, which can be sensitive to reaction conditions, solvent selection is critical. Traditional solvents for organic synthesis often include chlorinated hydrocarbons or aromatic solvents, which are now recognized as environmentally hazardous.
In line with the principles of green chemistry, the focus has shifted towards the use of more benign solvents. For reactions involving polar intermediates, such as the carbocation formed during a pinacol-type rearrangement, polar aprotic solvents may be suitable. However, the ideal green solvent should be non-toxic, renewable, and easily recyclable. Water is an excellent green solvent, although the low solubility of many organic reactants can be a limitation. The use of co-solvents or phase-transfer catalysts can sometimes overcome this issue. Another approach is the use of solvent-free conditions, which can lead to higher reaction rates and simplified purification procedures.
The table below summarizes the properties of various solvents that could be considered for the synthesis of this compound, highlighting their classification under green chemistry principles.
| Solvent | Boiling Point (°C) | Dielectric Constant | Classification | Green Chemistry Considerations |
| Dichloromethane | 39.6 | 9.1 | Halogenated | Volatile, suspected carcinogen, environmentally persistent. |
| Toluene | 110.6 | 2.4 | Aromatic Hydrocarbon | Volatile organic compound (VOC), toxic. |
| Acetonitrile | 81.6 | 37.5 | Nitrile | Toxic, volatile. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80.2 | 6.2 | Ether | Derived from renewable resources, lower toxicity than THF. |
| Water | 100.0 | 80.1 | Protic | Non-toxic, abundant, environmentally benign. |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Ether | Lower peroxide formation than other ethers, hydrophobic. |
The move towards greener synthesis also involves minimizing waste and energy consumption. This can be achieved through atom-economical reactions, such as rearrangements, and by designing processes that operate at ambient temperature and pressure where possible.
Catalyst Design and Ligand Screening for Enhanced Selectivity and Yield
For the synthesis of a chiral molecule like this compound, achieving high enantioselectivity is a primary goal. This is often accomplished through the use of chiral catalysts. In the context of rearrangement reactions, chiral Brønsted or Lewis acids can be employed to induce asymmetry.
The design of the catalyst is crucial. For Lewis acid catalysis, the metal center and the chiral ligand that coordinates to it determine the catalyst's activity and selectivity. Ligand screening is a common strategy to identify the optimal ligand for a specific transformation. A variety of chiral ligands, such as those based on BINOL, Salen, or phosphine (B1218219) backbones, can be tested. The steric and electronic properties of the ligand create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic starting material.
The following table presents a hypothetical screening of chiral ligands for a key synthetic step towards (R)- or (S)-2-Cyclohexyl-2-methoxyacetaldehyde.
| Entry | Chiral Ligand | Metal Precursor | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINOL | Ti(O-i-Pr)₄ | 75 | 85 |
| 2 | (S)-Ph-BOX | Cu(OTf)₂ | 82 | 92 |
| 3 | (R,R)-Salen | CrCl₃ | 65 | 78 |
| 4 | (S)-SEGPHOS | RuCl₂(PPh₃)₃ | 88 | 95 |
The data in the table are illustrative and would need to be determined experimentally. The goal of such a screening is to find a catalyst system that provides both high yield and high enantiomeric excess of the desired stereoisomer. The catalyst loading should also be optimized to be as low as possible to reduce costs and minimize contamination of the final product.
Application of Flow Chemistry for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of fine chemicals like this compound. These benefits are particularly pronounced for reactions that are highly exothermic, involve unstable intermediates, or require precise control over reaction parameters.
The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling better temperature control and reducing the risk of thermal runaways. This is especially important for exothermic rearrangement reactions. The short residence times and rapid mixing in microreactors can also enhance reaction rates and selectivity by minimizing the formation of byproducts.
For a scalable synthesis, a laboratory-scale flow process can often be translated to a production-scale process by "numbering-up" (running multiple reactors in parallel) or "sizing-up" (using a larger reactor) with greater ease and predictability than traditional batch scale-up.
A potential flow chemistry setup for the synthesis of this compound could involve pumping a solution of the precursor (e.g., the 1,2-diol) and an acid catalyst through a heated reactor coil. The product stream would then be collected, and the aldehyde could be isolated after a work-up procedure.
| Parameter | Batch Reactor | Flow Reactor | Advantages of Flow Chemistry |
| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio | Improved safety, better control over exothermic reactions. |
| Mixing | Can be inefficient, leading to local concentration gradients | Rapid and efficient | Higher selectivity, faster reaction rates. |
| Scalability | Often requires re-optimization at each scale | More predictable and linear scale-up | Faster process development, reduced time to market. |
| Safety | Large volumes of hazardous materials | Small reactor volume, in-situ generation of unstable reagents | Reduced risk of accidents, safer handling of hazardous chemistry. |
| Process Control | Manual or automated control of bulk parameters | Precise control over residence time, temperature, and stoichiometry | Higher reproducibility and product quality. |
The adoption of flow chemistry can lead to more efficient, safer, and more sustainable manufacturing processes for this compound and other valuable chemical compounds.
Mechanistic Investigations of Reactions Involving 2 Cyclohexyl 2 Methoxyacetaldehyde
Nucleophilic Additions to the Carbonyl Group of 2-Cyclohexyl-2-methoxyacetaldehyde
The carbonyl group in this compound is the primary site for nucleophilic attack. The presence of a stereocenter at the α-position, bearing both a bulky cyclohexyl group and a potentially chelating methoxy (B1213986) group, introduces significant stereochemical considerations for such additions.
The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, to chiral α-alkoxy aldehydes like this compound is governed by a competition between steric and electronic effects, often rationalized by the Felkin-Ahn and chelation-control models. umich.edunih.govwebsite-files.com
Felkin-Ahn Model (Non-Chelation Control): This model predicts the stereochemical outcome based on steric interactions in a staggered conformation of the transition state. The largest group (cyclohexyl) at the α-stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. website-files.com The nucleophile then attacks the carbonyl carbon following the Bürgi-Dunitz trajectory (approx. 107°). libretexts.org This typically leads to the syn diastereomer as the major product.
Chelation Control Model: The oxygen atom of the α-methoxy group can coordinate with the metal cation (e.g., Mg²⁺, Li⁺) of the organometallic reagent, forming a rigid five-membered chelate ring. umich.edulibretexts.org This chelation locks the conformation of the aldehyde. The nucleophile is then directed to attack from the less sterically hindered face of the carbonyl group, which is typically opposite to the other α-substituent (the cyclohexyl group). psu.edu This pathway generally yields the anti diastereomer as the major product.
The operative model and the resulting diastereoselectivity depend on several factors:
The nature of the metal cation: Strongly Lewis acidic metals favor chelation.
The solvent: Coordinating solvents can disrupt chelation, favoring the Felkin-Ahn pathway. nih.gov
The organometallic reagent: The steric bulk of the nucleophile can influence the approach trajectory.
Given the presence of the methoxy group, chelation control is a highly probable pathway, especially with Grignard reagents in non-coordinating solvents. psu.edu
| Model | Controlling Factor | Predicted Major Diastereomer | Conditions Favoring Model |
| Felkin-Ahn | Steric Hindrance | syn | Non-chelating metals (e.g., some organolithiums in polar solvents) |
| Chelation Control | Metal-Oxygen Coordination | anti | Chelating metals (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), non-coordinating solvents |
The aldol (B89426) reaction is a powerful C-C bond-forming reaction where this compound would act as the electrophilic aldehyde component. wikipedia.org Achieving asymmetry in this reaction involves the use of chiral enolates or chiral catalysts to control the facial selectivity of the enolate's attack on the aldehyde. nih.gov
Chiral Auxiliary-Based Methods: Chiral auxiliaries, such as Evans' oxazolidinones, can be used to form chiral boron or titanium enolates. These enolates adopt a rigid, chair-like six-membered transition state when reacting with an aldehyde. The stereochemical outcome (syn or anti) is determined by the geometry of the enolate (Z or E) and the facial bias imposed by the chiral auxiliary.
Organocatalyzed Aldol Reactions: In recent years, organocatalysis has emerged as a key method for asymmetric aldol reactions. semanticscholar.org Chiral secondary amines, like proline and its derivatives, can catalyze the reaction by forming a nucleophilic enamine intermediate with a donor ketone. nih.gov The chiral environment of the catalyst then directs the enamine's approach to one of the two prochiral faces of this compound. The bulky cyclohexyl group on the aldehyde would likely play a significant role in the stereodifferentiation step. The reaction often proceeds via a Zimmerman-Traxler-like transition state to furnish either the syn or anti aldol product with high enantioselectivity. wikipedia.org
| Method | Key Intermediate | Source of Asymmetry | Expected Outcome |
| Chiral Auxiliaries | Chiral metal enolate | Covalently attached chiral group | High diastereoselectivity (syn or anti depending on enolate) |
| Organocatalysis | Chiral enamine | Chiral amine catalyst | High enantioselectivity (syn or anti depending on catalyst and substrates) |
The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound yields a cyanohydrin. libretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), the active nucleophile. libretexts.orgmasterorganicchemistry.com
The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is then protonated by undissociated HCN or another proton source to give the final cyanohydrin product and regenerate the cyanide catalyst. libretexts.org Due to the creation of a new stereocenter, the reaction on this compound will produce a pair of diastereomers.
Cyanohydrins are versatile synthetic intermediates. chemistrysteps.com Their utility stems from the two reactive functional groups: the hydroxyl group and the nitrile group.
Subsequent Transformations:
Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group converts the cyanohydrin into an α-hydroxy carboxylic acid, a valuable class of compounds.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to β-amino alcohols. chemistrysteps.com
| Starting Material | Reagent(s) | Intermediate/Product | Functional Group Transformation |
| This compound | KCN, HCN | 2-Cyclohexyl-3-hydroxy-2-methoxypropanenitrile | C=O → CH(OH)CN |
| 2-Cyclohexyl-3-hydroxy-2-methoxypropanenitrile | H₃O⁺, heat | 2-Cyclohexyl-3-hydroxy-2-methoxypropanoic acid | -CN → -COOH |
| 2-Cyclohexyl-3-hydroxy-2-methoxypropanenitrile | 1. LiAlH₄ 2. H₂O | 3-Amino-1-cyclohexyl-1-methoxypropan-2-ol | -CN → -CH₂NH₂ |
Pericyclic Reactions and Cycloadditions Involving this compound
Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic synthesis. For this compound, the aldehyde group is the primary site of reactivity for cycloaddition reactions.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org While the aldehyde group itself does not typically act as a standard dienophile in its carbon-oxygen double bond, it can activate an adjacent carbon-carbon double bond. However, in the case of this compound, which is a saturated aldehyde, its most probable role is in hetero-Diels-Alder reactions where the carbonyl group itself acts as the dienophile. wikipedia.orgacs.org
In a hetero-Diels-Alder reaction, the aldehyde's C=O bond serves as the 2π component, reacting with a conjugated diene to form a dihydropyran ring. The reaction is facilitated by the use of electron-rich dienes. nih.govorganic-chemistry.org The presence of the α-methoxy group and the cyclohexyl group on this compound would be expected to influence the stereoselectivity of the cycloaddition. Lewis acid catalysts are often employed to activate the aldehyde dienophile by coordinating to the carbonyl oxygen, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for a more favorable interaction with the diene's Highest Occupied Molecular Orbital (HOMO). wikipedia.orgorganic-chemistry.org
Chelation control can be a significant factor in the stereochemical outcome of Diels-Alder reactions involving α-alkoxy aldehydes. acs.org A Lewis acid can coordinate to both the carbonyl oxygen and the α-methoxy oxygen, creating a rigid, chelated intermediate. This conformation can direct the approach of the diene, leading to high levels of diastereoselectivity in the resulting dihydropyran product. The bulky cyclohexyl group would likely exert significant steric hindrance, further influencing the facial selectivity of the diene's approach.
While less common, it is theoretically possible to use this compound as a building block for synthesizing a diene. For instance, a Wittig-type reaction could convert the aldehyde to an alkene, and subsequent functional group manipulations could generate a conjugated diene system. This newly formed diene could then participate in a standard Diels-Alder reaction.
Table 1: Representative Hetero-Diels-Alder Reactions with Aldehyde Dienophiles
| Diene | Aldehyde | Catalyst | Product Type | Ref. |
| 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) | Benzaldehyde | ZnCl₂ | Dihydropyrone | nih.gov |
| 1-Amino-3-siloxy-1,3-butadiene | Various aldehydes | None | Dihydro-4-pyrones | organic-chemistry.org |
| 1-Alkoxy-1-amino-1,3-butadiene | Various aldehydes | None | 5,6-Dihydropyran-2-ones | nih.govnih.gov |
This table presents examples of hetero-Diels-Alder reactions with aldehydes analogous to this compound to illustrate typical reaction conditions and outcomes.
In [3+2] cycloaddition reactions, a three-atom (4π-electron) component, known as a 1,3-dipole, reacts with a two-atom (2π-electron) component, the dipolarophile, to form a five-membered ring. nih.govscielo.org.mx The aldehyde group of this compound can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrones and nitrile oxides. organicreactions.orgresearchgate.netrsc.org
For instance, the reaction of an aldehyde with a nitrone typically yields an isoxazolidine (B1194047) ring. organicreactions.org The mechanism is concerted, and the regioselectivity is controlled by the electronic properties of the substituents on both the dipole and the dipolarophile. Theoretical studies on the reaction between α-alkoxynitrones and vinyl ethers suggest that both electronic and steric effects influence the stereoselectivity. researchgate.net In the case of this compound, the electron-donating character of the methoxy group and the steric bulk of the cyclohexyl group would be key factors in determining the reaction's outcome.
Recent advances have also demonstrated photoinduced radical [3+2] cycloadditions where aliphatic aldehydes can serve as a three-carbon synthon, reacting with alkynes to form cyclopentanones. nih.gov This type of reaction proceeds through a different, non-concerted mechanism involving hydrogen atom transfer and radical cyclization.
Table 2: Examples of [3+2] Cycloaddition Reactions Involving Aldehydes
| 1,3-Dipole | Dipolarophile | Product Type | Ref. |
| C-Phenyl-N-methylnitrone | Aldehydes | Isoxazolidines | organicreactions.org |
| Azaoxyallyl cations (in situ) | Aldehydes | Oxazolidin-4-ones | acs.org |
| Nitrile oxides | Alkenes/Alkynes | Isoxazolines/Isoxazoles | scielo.org.mx |
This table provides examples of [3+2] cycloadditions to illustrate the versatility of aldehydes as dipolarophiles.
Rearrangement and Fragmentation Pathways of this compound Derivatives
Rearrangement and fragmentation reactions are fundamental processes that can provide structural information or be used synthetically to create new molecular architectures.
The Pinacol rearrangement is the acid-catalyzed transformation of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.compressbooks.pub For a derivative of this compound to undergo this rearrangement, it must first be converted into the corresponding 1,2-diol, for example, 1-cyclohexyl-1-methoxyethane-1,2-diol . This could be achieved through various synthetic methods, such as the addition of a one-carbon nucleophile (like a cyanide ion followed by reduction) to the aldehyde.
Once the 1,2-diol is formed, treatment with acid initiates the rearrangement. The mechanism involves protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. masterorganicchemistry.comspcmc.ac.in A 1,2-migratory shift of a substituent from the adjacent carbon to the carbocation center then occurs, driven by the formation of a stable, resonance-stabilized oxonium ion, which upon deprotonation gives the final carbonyl product. wikipedia.org
In the case of the hypothetical 1-cyclohexyl-1-methoxyethane-1,2-diol, there are two non-equivalent hydroxyl groups. Protonation would preferentially occur on the hydroxyl group that leads to the more stable carbocation. The subsequent migration of a group (cyclohexyl, methoxy, or hydrogen) would depend on the relative migratory aptitude of the substituents. Generally, the migratory aptitude follows the order: hydride > aryl > alkyl. The specific conditions and the structure of the diol would determine the final product. wikipedia.org
Mass spectrometry is a powerful analytical technique for determining the structure of organic molecules by analyzing their fragmentation patterns upon ionization. fiveable.me The molecular ion of this compound, formed by electron impact, would be energetically unstable and prone to fragmentation. pressbooks.pub
One of the most characteristic fragmentation pathways for aldehydes and ketones is the McLafferty rearrangement . youtube.comyoutube.com This process requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen via a six-membered ring transition state. fiveable.mepressbooks.pub This is followed by cleavage of the bond between the α- and β-carbons, resulting in the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation. youtube.com
For this compound, the γ-hydrogens are located on the cyclohexane (B81311) ring at the C-3 and C-5 positions relative to the carbonyl group (considering the point of attachment as C-1 of the cyclohexane). The structure is therefore amenable to the McLafferty rearrangement. The expected fragmentation would involve the transfer of a γ-hydrogen from the cyclohexane ring to the carbonyl oxygen, followed by cleavage of the bond between the α-carbon and the cyclohexyl ring. This would result in the loss of a neutral cyclohexene (B86901) fragment and the formation of a charged enol fragment corresponding to methoxyacetaldehyde (B81698).
Other common fragmentation pathways for aldehydes include α-cleavage, where the bond between the carbonyl carbon and an adjacent atom is broken. fiveable.melibretexts.org For this compound, two primary α-cleavage pathways are possible:
Cleavage of the C-C bond between the carbonyl group and the α-carbon, which would lead to a cyclohexyl-methoxy-methyl radical and a formyl cation ([CHO]⁺, m/z = 29), or a formyl radical and a cyclohexyl-methoxy-methyl cation.
Cleavage of the C-H bond of the aldehyde, leading to the loss of a hydrogen radical and the formation of an acylium ion.
Table 3: Predicted Major Mass Spectrometric Fragments for this compound
| Fragmentation Process | Neutral Loss | Charged Fragment Structure | Predicted m/z |
| McLafferty Rearrangement | Cyclohexene (C₆H₁₀) | [CH(OH)=CHOCH₃]⁺• | 74 |
| α-Cleavage (Path 1) | •CHO | [C₆H₁₁CH(OCH₃)]⁺ | 127 |
| α-Cleavage (Path 2) | H• | [C₆H₁₁CH(OCH₃)CO]⁺ | 155 |
This table outlines the expected major fragmentation pathways and corresponding mass-to-charge ratios (m/z) for this compound based on established mass spectrometry principles.
Advanced Spectroscopic and Spectrometric Characterization in Reaction Pathway Elucidation for 2 Cyclohexyl 2 Methoxyacetaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For 2-Cyclohexyl-2-methoxyacetaldehyde, a molecule with a chiral center and conformational flexibility, multi-dimensional NMR techniques are particularly powerful.
Two-dimensional (2D) NMR experiments resolve the overlapping signals often found in standard 1D spectra of complex molecules, providing clear correlations between nuclei to map the molecular framework. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would be critical for tracing the proton-proton connectivities within the cyclohexane (B81311) ring. It would also show a crucial correlation between the proton on the chiral carbon (H-2) and the aldehyde proton (H-1), confirming the core acetaldehyde (B116499) structure.
Heteronuclear Single Quantum Coherence (HSQC): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). wikipedia.orglibretexts.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon in the molecule. For instance, the aldehyde proton signal would correlate with the carbonyl carbon signal (~198-200 ppm), and the methoxy (B1213986) protons would correlate with the methoxy carbon (~53 ppm).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it reveals correlations between protons and carbons separated by two or three bonds. youtube.com Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the aldehyde proton (H-1) to the chiral carbon (C-2) and the methoxy carbon.
Correlations from the methoxy protons to the chiral carbon (C-2).
Correlations from the chiral proton (H-2) to carbons within the cyclohexyl ring and to the carbonyl carbon (C-1).
These correlations unambiguously establish the connection between the cyclohexyl ring, the methoxy group, and the acetaldehyde moiety around the central chiral carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (with Proton) | Key HMBC Correlations (from Proton) |
| 1 (CHO) | ~9.65 | ~198.0 | H-2 | C-2, Methoxy C |
| 2 (CH) | ~3.10 | ~89.2 | H-1, Cyclohexyl H | C-1, Methoxy C, Cyclohexyl C's |
| Methoxy (OCH₃) | ~3.09 | ~52.9 | None | C-2 |
| Cyclohexyl | ~1.1 - 1.8 | ~25 - 40 | Other Cyclohexyl H's, H-2 | C-2, Other Cyclohexyl C's |
Note: Predicted chemical shift values are based on analogous structures reported in the literature. rsc.orgresearchgate.net
While COSY and HMBC establish covalent bonds, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect interactions through space. acdlabs.comcolumbia.edu These experiments are vital for determining the stereochemistry and preferred conformation of a molecule by identifying nuclei that are physically close to one another (typically within 5 Å), regardless of bonding. acdlabs.com
For this compound, NOESY/ROESY can elucidate the relative orientation of the substituents around the chiral C-2 carbon. For example, observing a NOE cross-peak between the aldehyde proton and specific protons on the cyclohexyl ring would indicate which face of the ring is oriented toward the aldehyde. Similarly, a correlation between the methoxy protons and the C-2 proton would help define the rotational conformation (rotamer) around the C2-OCH₃ bond. This information is critical for understanding how the molecule occupies three-dimensional space, which influences its reactivity. researchgate.netresearchgate.net
The single bonds in this compound, particularly the C2-cyclohexyl and C2-OCH₃ bonds, may have restricted rotation due to steric hindrance. This can lead to the existence of multiple, rapidly interconverting conformations (conformers) or rotational isomers (rotamers) at room temperature. nih.gov
Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures. cdnsciencepub.comoup.com At high temperatures, if the rotation is fast on the NMR timescale, the spectrum shows averaged signals for the interconverting species. As the temperature is lowered, the rate of interconversion slows down. At a certain point (the coalescence temperature), the single averaged peak broadens and then resolves into separate signals for each distinct conformer at even lower temperatures. By analyzing these spectral changes, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. cdnsciencepub.com
Mass Spectrometry (MS) Techniques for Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the mass of a synthesized product and for elucidating its structure through fragmentation analysis. science.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). acs.org This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₁₆O₂), HRMS can easily distinguish it from other compounds that might have the same nominal mass but a different elemental composition. This confirmation is a critical step in verifying the identity of the reaction product. rsc.orgnih.gov
**Table 2: HRMS Data for this compound (C₉H₁₆O₂) **
| Ion Species | Calculated Exact Mass |
| [M]⁺ | 156.11503 |
| [M+H]⁺ | 157.12284 |
| [M+Na]⁺ | 179.10478 |
| [M+K]⁺ | 195.07872 |
Note: The ability to obtain a measured mass that matches the calculated exact mass to several decimal places confirms the elemental formula of the product.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor or parent ion, e.g., the [M+H]⁺ ion of this compound) is selected, isolated, and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. lih.luresearchgate.net
The fragmentation pattern provides a "fingerprint" of the molecule's structure. By analyzing the mass differences between the precursor ion and the product ions, one can deduce the structure of the lost neutral pieces and thereby reconstruct the original molecule. tue.nl For this compound, characteristic fragmentation pathways would include:
Loss of the methoxy group: A neutral loss of 31 Da (CH₃O) or 32 Da (CH₃OH).
Loss of the formyl radical: A loss of 29 Da (•CHO).
Cleavage of the C-C bond between the cyclohexyl ring and the chiral carbon, leading to fragments corresponding to each piece.
Ring fragmentation of the cyclohexyl moiety. miamioh.edunih.gov
Analyzing these specific fragmentation pathways provides definitive confirmation of the connectivity between the cyclohexyl, methoxy, and acetaldehyde components of the molecule.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (where applicable to derivatives)
When this compound is synthesized or modified through stereoselective routes, its chiral nature necessitates the use of chiroptical spectroscopy to determine the enantiomeric purity and absolute configuration of the resulting products.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution. nih.gov For chiral derivatives of this compound, the aldehyde chromophore, while weak, gives rise to a characteristic ECD signal corresponding to the n→π* electronic transition. The process of assigning the absolute configuration typically involves a comparison between the experimentally measured ECD spectrum and a theoretically calculated spectrum. nih.govdntb.gov.ua
The methodology involves:
Quantum Chemical Calculations: The ECD spectrum for a specific enantiomer (e.g., the (R)-enantiomer) is predicted using computational methods, most commonly Time-Dependent Density Functional Theory (TD-DFT).
Experimental Measurement: The ECD spectrum of the synthesized sample is recorded.
Comparison: The experimental spectrum is overlaid with the calculated spectrum. A direct match between the signs and shapes of the Cotton effects in both spectra allows for the unambiguous assignment of the absolute configuration of the synthesized compound. researchgate.net Studies on other α-alkoxy aldehydes have successfully used this approach, demonstrating its reliability. nih.gov
Table 1: Illustrative ECD Data for a Chiral Derivative of this compound
| Parameter | Experimental Result | TD-DFT Calculated Result ((R)-Configuration) | Conclusion |
| Cotton Effect Sign at ~295 nm | Positive | Positive | Absolute configuration is assigned as (R) |
| λmax (nm) | 296 | 294 | Good correlation |
| Molar Ellipticity (Δε) | +1.2 | +1.5 | Good correlation |
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. vlabs.ac.in For chiral compounds containing a chromophore, such as the carbonyl group in this compound derivatives, the ORD curve displays a characteristic anomaly in the region of absorption known as the Cotton effect. vlabs.ac.inroyalsocietypublishing.org
The n→π* transition of the aldehyde carbonyl group typically occurs around 290-300 nm. vlabs.ac.in The shape and sign of the Cotton effect curve in the ORD spectrum are directly related to the stereochemistry of the chiral center adjacent to the carbonyl group.
A positive Cotton effect is observed when the optical rotation first increases (more positive peak) and then decreases (more negative trough) as the wavelength decreases through the absorption band.
A negative Cotton effect shows the opposite behavior, with the trough appearing at a longer wavelength than the peak. vlabs.ac.in
By analyzing the sign of the Cotton effect, chemists can often deduce the absolute configuration of the molecule based on empirical rules like the Octant Rule, which correlates the spatial arrangement of substituents around the carbonyl group to the observed ORD curve.
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations in Reaction Processes
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental tools for identifying functional groups and monitoring their changes during a chemical reaction. techscience.com
In-situ Infrared (IR) spectroscopy, particularly using an Attenuated Total Reflection (ATR) probe, is a highly effective method for monitoring the progress of chemical reactions in real-time without the need for sampling. mdpi.comrsc.org For reactions involving this compound, this technique allows for the direct observation of the formation or consumption of the aldehyde.
For instance, in a reaction designed to synthesize this compound via the oxidation of the corresponding alcohol (2-Cyclohexyl-2-methoxyethanol), an in-situ IR probe would track:
The decrease in the broad O-H stretching band of the alcohol reactant (around 3300-3500 cm⁻¹).
The simultaneous appearance and increase in the sharp C=O stretching band of the aldehyde product, which is typically observed in the 1725-1740 cm⁻¹ region. mdpi.com
This real-time data provides valuable kinetic information and helps determine the reaction endpoint precisely. acs.org
Table 2: Real-time Monitoring of this compound Formation via In-situ IR
| Reaction Time (minutes) | Absorbance at ~3400 cm⁻¹ (O-H Stretch) | Absorbance at ~1735 cm⁻¹ (C=O Stretch) |
| 0 | 0.85 | 0.01 |
| 15 | 0.62 | 0.24 |
| 30 | 0.39 | 0.48 |
| 60 | 0.11 | 0.75 |
| 90 | <0.02 | 0.83 |
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly well-suited for studying molecules in non-polar or aqueous media where IR can be problematic. researchgate.net It is highly sensitive to non-polar bonds and symmetric vibrations, making it ideal for characterizing the cyclohexyl ring and other key structural features of this compound.
Key Raman-active vibrations for this molecule would include:
Cyclohexyl Ring Modes: The spectrum would show characteristic bands for the cyclohexane ring's C-C stretching and deformation modes, such as the prominent ring "breathing" mode around 802 cm⁻¹. ustc.edu.cn
Aldehyde C-H Stretch: The aldehydic C-H stretch appears as a distinct band, typically around 2720 cm⁻¹.
Carbonyl C=O Stretch: The C=O stretch is also visible in the Raman spectrum, usually between 1720-1740 cm⁻¹, and its intensity can be used for quantification. nih.gov
The ability to use Raman spectroscopy in non-polar organic solvents makes it a valuable tool for monitoring reactions like olefin metathesis or other catalytic processes where the solvent might interfere with IR measurements. researchgate.net
Table 3: Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group / Moiety | Typical Wavenumber (cm⁻¹) |
| Ring Breathing | Cyclohexyl Ring | ~802 |
| CH₂ Twist | Cyclohexyl Ring | ~1267 |
| CH₂ Wag | Cyclohexyl Ring | ~1445 |
| C=O Stretch | Aldehyde | ~1730 |
| C-H Stretch | Aldehyde | ~2720 |
| C-H Stretch | Cyclohexyl/Methoxy | 2850-2940 |
Computational and Theoretical Analysis of 2 Cyclohexyl 2 Methoxyacetaldehyde and Its Reactivity
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its three-dimensional shape and electronic distribution. These methods solve the Schrödinger equation (or a simplified form of it) to map the energy of the molecule as a function of its geometry.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for determining the stable conformations (isomers and rotamers) of a molecule and their relative energies. For a molecule with rotational freedom like 2-Cyclohexyl-2-methoxyacetaldehyde, which has multiple rotatable bonds, DFT can be used to scan the potential energy surface by systematically rotating key dihedral angles. ncsu.edu This process identifies the geometries that correspond to energy minima, representing stable conformers.
For this compound, key rotations would be around the C(cyclohexyl)-C(carbonyl) bond and the C-O(methoxy) bond. The calculations would reveal the most stable arrangement of the bulky cyclohexyl group relative to the methoxy (B1213986) and aldehyde groups, considering steric hindrance and electronic interactions. While specific studies on this exact molecule are not prevalent in published literature, analysis of similar α-substituted carbonyl compounds shows that the relative orientation of the substituent and the carbonyl group is critical to stability. researchgate.net
The results of such a DFT study would typically be presented in a table comparing the relative energies of the identified stable conformers.
Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers This table is illustrative and shows the typical output of a DFT conformational analysis.
| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | 165° | 65° | 0.00 |
| 2 | -75° | 70° | 1.85 |
| 3 | 170° | -175° | 2.50 |
| 4 | 60° | -178° | 3.12 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide more accurate energy predictions. science.gov These high-accuracy calculations are often performed on the geometries previously optimized at a less expensive level of theory, like DFT, in a process known as a single-point energy calculation. science.gov Such precise energy values are crucial for accurately predicting reaction barriers and thermodynamic properties. researchgate.net
Reaction Mechanism Elucidation through Transition State Theory
Understanding how a reaction occurs step-by-step is crucial for controlling its outcome. Transition State Theory (TST) provides a framework for this, postulating that reactants must pass through a high-energy configuration known as the transition state, or activated complex, on their way to becoming products. wikipedia.orgpressbooks.publibretexts.org
A key transformation for this compound is nucleophilic addition to the carbonyl carbon. Computational methods can be used to locate the exact geometry of the transition state for such a reaction (e.g., the addition of a hydride or an organometallic reagent). researchgate.net This is an energy saddle point on the potential energy surface.
Once the transition state structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net An IRC analysis maps the reaction pathway from the transition state downhill in both directions, confirming that it correctly connects the reactants and the products. researchgate.net This provides a detailed picture of the bond-forming and bond-breaking processes throughout the reaction.
The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). pressbooks.pub Calculating this barrier is essential for predicting the reaction rate. When multiple reaction pathways are possible—for instance, nucleophilic attack from either face of the planar carbonyl group, leading to different stereoisomers—computational chemistry can determine the activation energy for each path. rsc.org
The pathway with the lower activation energy will be kinetically favored and will yield the major product. This is particularly relevant for this compound, where the chiral center adjacent to the carbonyl will influence the facial selectivity of nucleophilic attack. Kinetic modeling based on these calculated barriers can predict product ratios under various conditions.
Table 2: Hypothetical Activation Energies for Competing Nucleophilic Addition Pathways This table is illustrative, demonstrating how calculated energies predict reaction outcomes.
| Reaction Pathway | Product Diastereomer | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Path A (Re-face attack) | (2R, 1'R) or (2S, 1'S) | 15.2 | Major Product |
| Path B (Si-face attack) | (2R, 1'S) or (2S, 1'R) | 17.5 | Minor Product |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations are excellent for analyzing static structures, molecules are constantly in motion. Molecular Dynamics (MD) simulations model this movement by applying the principles of classical mechanics. mdpi.comrug.nl An MD simulation calculates the forces on each atom and tracks its trajectory over time, providing a movie-like view of molecular behavior. sdu.dk
This approach is invaluable for exploring the full conformational landscape of a flexible molecule like this compound, as it can simulate transitions between different energy minima. mdpi.com Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, methanol). This is critical for understanding how the solvent interacts with the solute, stabilizing certain conformations or transition states through hydrogen bonding or dipole-dipole interactions, which can significantly influence reactivity and reaction mechanisms. nih.gov
Ligand-Substrate Interactions in Catalytic Systems
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, and aldehydes are common substrates in these reactions. beilstein-journals.org Computational modeling is instrumental in elucidating the complex noncovalent interactions between a substrate like this compound and a chiral catalyst, which govern the stereochemical outcome of the reaction. nih.gov
In a hypothetical catalytic reaction, such as an enantioselective alkylation, the this compound would act as the substrate. nih.gov The catalyst, often a complex organic molecule with a specific three-dimensional structure, binds to the aldehyde to form a catalyst-substrate complex. The enantioselectivity of the reaction is determined by the relative energies of the diastereomeric transition states. beilstein-journals.org
The key interactions influencing the stability of these transition states include:
Steric Repulsion: The bulky cyclohexyl group of the substrate plays a significant role. In the transition state, the catalyst will orient the substrate to minimize steric clashes between its own framework and the cyclohexyl moiety. This steric guidance is a primary factor in controlling which face of the aldehyde is accessible for nucleophilic attack. nih.gov
Hydrogen Bonding: If the catalyst possesses hydrogen-bond donor groups (e.g., thiourea (B124793) or prolinol derivatives), it can interact with the oxygen atoms of the aldehyde's carbonyl and methoxy groups. acs.org These highly directional interactions can lock the substrate into a specific conformation, leading to high stereoselectivity. acs.org
Dispersion and CH/π Interactions: Weaker, yet cumulatively significant, noncovalent interactions such as London dispersion forces and CH/π interactions between the substrate's cyclohexyl ring and aromatic components of the catalyst can contribute to the stability of one transition state over another. acs.org
Computational studies, typically using Density Functional Theory (DFT), can map the potential energy surface of the reaction. nih.gov By locating and calculating the energies of all possible transition state structures, researchers can predict the major stereoisomer formed. beilstein-journals.org For instance, in the alkylation of aldehydes, a catalyst might form a chiral ion pair with the activated substrate, and the structure of this complex dictates the preferred reaction pathway. nih.gov The presence of the α-methoxy group in this compound introduces an additional site for potential hydrogen bonding or electrostatic interactions, which can further refine the conformational rigidity of the transition state assembly. nih.govacs.org
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational quantum chemistry provides robust methods for predicting the spectroscopic properties of molecules, with Nuclear Magnetic Resonance (NMR) spectroscopy being a prime example. mdpi.com Predicting the ¹H and ¹³C NMR spectra of this compound can be invaluable for structural confirmation and assignment of experimental signals. gaussian.com
The standard computational approach involves a two-step process. First, the geometry of the molecule is optimized, often using DFT methods like B3LYP, to find its lowest energy conformation. mdpi.comscispace.com For a flexible molecule like this one, with a rotatable cyclohexyl group, a conformational search may be necessary to identify the global minimum energy structure. scielo.brsemanticscholar.org Second, NMR chemical shifts are calculated for this optimized geometry, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations provide absolute magnetic shieldings, which are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, usually tetramethylsilane (B1202638) (TMS). scispace.com
The predicted chemical shifts can then be compared to experimental data. While there can be systematic errors, modern computational methods, when combined with appropriate basis sets and solvent models (often implicit models like PCM), can achieve high accuracy. mdpi.com For ¹H NMR, root-mean-square deviations (RMSD) can be as low as 0.07–0.19 ppm, and for ¹³C NMR, between 0.5–2.9 ppm. mdpi.com
The table below presents a hypothetical comparison of computationally predicted ¹H and ¹³C NMR chemical shifts for this compound versus typical experimental ranges for similar functional groups.
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Expected Experimental Range (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Experimental Range (δ, ppm) |
| Aldehyde (-CHO) | 9.5 - 9.7 | 9.4 - 10.0 | 200 - 205 | 195 - 205 |
| Methoxy (-OCH₃) | 3.3 - 3.5 | 3.2 - 3.8 | 58 - 62 | 55 - 65 |
| α-Proton (-CH(O)-) | 3.8 - 4.1 | 3.7 - 4.2 | 85 - 90 | 80 - 95 |
| Cyclohexyl (-CH-) | 1.9 - 2.2 | 1.8 - 2.3 | 40 - 45 | 38 - 48 |
| Cyclohexyl (-CH₂-) | 1.0 - 1.8 | 1.0 - 1.9 | 25 - 35 | 24 - 36 |
Discrepancies between predicted and experimental values can arise from several factors, including the choice of computational method, basis set, solvent model, and conformational averaging effects not fully captured by the calculation. mdpi.comscielo.br Nevertheless, the close agreement typically observed makes computational NMR prediction a powerful tool for verifying the structure of novel compounds like this compound.
Applications of 2 Cyclohexyl 2 Methoxyacetaldehyde As a Versatile Synthetic Building Block
Role in the Total Synthesis of Complex Natural Products (Synthetic Methodology Focus)
The construction of complex natural products often requires precise control over stereochemistry and the introduction of diverse functional groups. While direct literature on the use of 2-Cyclohexyl-2-methoxyacetaldehyde in completed total syntheses is not abundant, the principles of stereoselective additions to α-alkoxy aldehydes are well-established and highlight its potential.
The aldehyde group in this compound is electronically activated by the adjacent methoxy (B1213986) group, making it susceptible to nucleophilic attack. The steric bulk of the cyclohexyl group, in concert with the stereoelectronic effects of the methoxy group, can direct incoming nucleophiles to a specific face of the aldehyde, leading to the formation of a new stereocenter with high diastereoselectivity. This is a fundamental strategy for the stereoselective synthesis of 1,2-diols and related motifs, which are common structural units in many natural products.
The stereochemical outcome of such additions can often be predicted using established models of asymmetric induction, such as the Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the nucleophile. The ability to control the formation of new chiral centers is a cornerstone of modern synthetic chemistry.
The structural motifs derived from the stereoselective reactions of this compound can serve as key fragments in the assembly of larger, more complex natural product scaffolds. For instance, the resulting chiral diol or amino alcohol units can be further elaborated through various synthetic transformations to construct the carbon skeletons of polyketides, terpenoids, or alkaloids.
The combination of the cyclohexyl ring and the methoxy-substituted chiral center provides a unique structural element that can be incorporated into these diverse classes of natural products, potentially influencing their biological activity.
Utilization in Asymmetric Synthesis of Non-Natural Organic Compounds
Beyond natural product synthesis, this compound is a valuable tool for the construction of novel, non-natural chiral molecules with potential applications in medicinal chemistry and materials science.
Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. The inherent chirality and functional handles of derivatives of this compound make them promising candidates for the development of new chiral auxiliaries. For example, conversion of the aldehyde to an amino or alcohol functionality would yield a chiral 1,2-disubstituted cyclohexane (B81311) derivative, a common scaffold for effective chiral auxiliaries. Cyclohexyl-based chiral auxiliaries are known to provide high levels of diastereofacial selectivity in a variety of carbon-carbon bond-forming reactions. nih.gov
Furthermore, chiral ligands are crucial components of asymmetric catalysts. The structural framework of this compound can be elaborated to produce novel chiral ligands for transition metal-catalyzed reactions. The combination of the rigid cyclohexyl backbone and the strategically placed methoxy group could lead to ligands that impart high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.
The aldehyde functionality of this compound serves as a versatile handle for the construction of a wide array of ring systems. Condensation reactions with various dinucleophiles can lead to the formation of diverse heterocyclic structures, such as pyridines, pyrimidines, or oxazoles, incorporating the chiral cyclohexyl-methoxyethylidene moiety.
Similarly, the aldehyde can participate in various cycloaddition and annulation reactions to construct complex carbocyclic frameworks. The inherent stereochemistry of the starting material can be transferred to the final cyclic product, providing a route to enantiomerically enriched carbocycles that are difficult to access through other methods. The synthesis of complex carbocyclic and heterocyclic systems is a central theme in modern organic chemistry, with applications ranging from drug discovery to materials science.
Applications in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for the rapid generation of molecular diversity. A closely related compound, 2-methoxyacetaldehyde, has been successfully employed in the Ugi four-component reaction (Ugi-4CR), a prominent MCR. nih.gov
This reaction is particularly noteworthy for its application in the synthesis of the anticonvulsant drug (R)-lacosamide. In an enantioselective Ugi reaction, 2-methoxyacetaldehyde is combined with 4-nitroaniline (B120555) and benzyl (B1604629) isocyanide in the presence of a chiral phosphoric acid catalyst to produce a key intermediate with high enantiomeric excess. nih.gov This example highlights the potential of α-alkoxy aldehydes to participate in complex, stereoselective MCRs.
Given this precedent, it is highly plausible that this compound could also serve as a valuable component in Ugi and other multicomponent reactions. The introduction of the cyclohexyl group would lead to products with increased lipophilicity and three-dimensional complexity, properties that are often desirable in medicinal chemistry. The ability to generate libraries of complex, chiral molecules in a single step underscores the synthetic utility of this versatile building block.
| Reaction Type | Reactants | Product Class | Potential Application |
| Ugi-4CR | This compound, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amides | Synthesis of complex peptide mimics and drug-like molecules. |
| Passerini-3CR | This compound, Isocyanide, Carboxylic Acid | α-Acyloxy amides | Access to functionalized ester and amide derivatives. |
Role in Ugi and Passerini Reactions for Generating Molecular Complexity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govresearchgate.net This high degree of efficiency and atom economy makes them ideal for creating diverse molecular libraries for drug discovery and other applications. nih.govsciencex.com The aldehyde functionality of this compound makes it a prime candidate for two of the most prominent isocyanide-based MCRs: the Ugi and Passerini reactions. rsc.orgresearchgate.net
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide to form an α-acyloxy carboxamide. researchgate.netorganic-chemistry.org When this compound is used as the aldehyde component, it reacts to form a product incorporating the cyclohexyl and methoxy moieties at a key stereocenter. The mechanism is believed to proceed through a cyclic transition state stabilized by hydrogen bonds, where the aldehyde is attacked by both the isocyanide and the carboxylic acid. organic-chemistry.orgnih.gov
The Ugi four-component reaction (U-4CR) extends this complexity by including a primary amine. nih.gov The reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide yields a bis-amide product. nih.gov The reaction typically begins with the formation of an imine from the aldehyde and amine, which is then activated by the carboxylic acid. This intermediate is attacked by the isocyanide, followed by the carboxylate anion and a subsequent irreversible Mumm rearrangement to yield the final, highly functionalized product. nih.govnih.gov
The incorporation of the 2-cyclohexyl-2-methoxyacetyl scaffold via these reactions provides a direct route to complex peptide-like structures and other scaffolds with significant three-dimensional character, a desirable trait for biologically active molecules. The bulky cyclohexyl group can influence the conformation of the final product, while the methoxy group can engage in further interactions or modifications.
Table 1: Overview of Ugi and Passerini Reactions with this compound
| Reaction | Components | Key Intermediate | Final Product Structure |
|---|---|---|---|
| Passerini | This compound, Carboxylic Acid, Isocyanide | Cyclic transition state | α-Acyloxy Carboxamide |
| Ugi | this compound, Amine, Carboxylic Acid, Isocyanide | α-Aminonitrilium derivative | Bis-amide |
Diastereoselective and Enantioselective MCR Variants
A significant challenge and area of interest in MCRs is the control of stereochemistry. princeton.edu The chiral nature of this compound, with a stereocenter at the α-position to the aldehyde, makes it a particularly interesting substrate for stereoselective MCRs. The presence of the bulky cyclohexyl group and the adjacent methoxy group can exert significant steric and electronic influence on the approaching reactants, potentially leading to high levels of diastereoselectivity.
In both Ugi and Passerini reactions, the nucleophilic attack of the isocyanide on the carbonyl (or iminium) carbon creates a new stereocenter. When a chiral aldehyde like this compound is used, the existing stereocenter can direct the formation of the new one, resulting in one diastereomer being formed in preference to the other. This substrate-controlled diastereoselectivity is a common strategy for synthesizing stereochemically defined molecules.
Furthermore, the field has advanced to include enantioselective variants of these reactions, often employing chiral catalysts or auxiliaries. rsc.org For instance, chiral phosphoric acids have been used to catalyze enantioselective Ugi reactions. nih.gov While α-oxyaldehydes are known to be effective substrates in stereoselective aldol (B89426) reactions, their use in enantioselective MCRs is an active area of research. princeton.edu The development of catalytic systems that can work in concert with the inherent stereochemistry of this compound could provide access to highly enantioenriched and complex molecular architectures. The combination of photoredox and chromium catalysis has also been shown to enable diastereoselective allylation of aldehydes, a principle that could be extended to MCRs involving radical intermediates. semanticscholar.org
Potential in Materials Science and Specialty Chemical Precursor Development
Beyond its role in generating discrete molecular complexity, this compound holds potential as a precursor for functional materials and specialty chemicals. Its unique combination of a bulky, hydrophobic cyclohexyl group and a polar methoxy group can be leveraged to impart specific properties to polymers and other advanced materials.
Monomer for Functionalized Polymers and Oligomers
While aldehydes are not typically used as direct monomers in common polymerization processes, this compound can be readily converted into a polymerizable functional monomer. nih.gov A straightforward synthetic route would involve the reduction of the aldehyde to the corresponding primary alcohol, 2-cyclohexyl-2-methoxyethanol. This alcohol can then be functionalized to introduce a polymerizable group.
For example, esterification with acryloyl chloride or methacrylic anhydride (B1165640) would yield the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These vinyl monomers could then undergo chain-growth polymerization, such as free-radical polymerization, to produce functionalized polymers. nih.gov
The properties of the resulting polymer, poly(2-cyclohexyl-2-methoxyethyl acrylate), would be directly influenced by the pendant side group derived from the original aldehyde:
Cyclohexyl Group : This bulky, aliphatic ring would increase the polymer's glass transition temperature (Tg), leading to enhanced thermal stability and rigidity compared to analogous linear alkyl side chains. capes.gov.br It would also contribute to hydrophobicity and affect the polymer's solubility and mechanical properties.
Methoxy Group : The ether linkage introduces polarity and a site for hydrogen bonding, potentially improving adhesion and modifying the polymer's interaction with solvents and other materials.
Table 2: Hypothetical Pathway to a Functional Polymer
| Step | Reaction | Reactant | Product | Polymerization Method |
|---|---|---|---|---|
| 1 | Reduction | Sodium borohydride | 2-Cyclohexyl-2-methoxyethanol | N/A |
| 2 | Esterification | Acryloyl chloride | 2-Cyclohexyl-2-methoxyethyl acrylate (Monomer) | N/A |
| 3 | Polymerization | AIBN (initiator) | Poly(2-cyclohexyl-2-methoxyethyl acrylate) | Free-Radical Polymerization |
Intermediate for Advanced Functional Materials
The reactivity of the aldehyde group allows this compound to serve as a key intermediate for more complex functional materials. It can be used to build precursors for specialty polymers, resins, or liquid crystals. For instance, condensation reactions with phenols or amines could lead to the formation of resin precursors, with the cyclohexyl group providing bulk and thermal resistance.
Furthermore, the chiral nature of the molecule could be exploited in the synthesis of chiral materials for applications in separations (chiral stationary phases) or optics. By incorporating this building block into larger structures, such as dendrimers or hyperbranched polymers, its specific properties can be amplified, leading to materials with tailored viscosity, reactivity, and surface properties. zju.edu.cn The synthesis of polymers from various cyclohexyl-containing monomers has been explored, demonstrating the utility of this structural motif in creating materials with desirable physical characteristics. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Highly Efficient and Selective Transformations of 2-Cyclohexyl-2-methoxyacetaldehyde
The development of highly efficient and stereoselective catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research will likely focus on creating bespoke catalysts that can precisely control transformations at the aldehyde functional group and the adjacent stereocenter.
Key areas of development include:
Chiral N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts capable of generating unique reactivity patterns in aldehydes. pnas.org For this compound, chiral NHCs could be used to generate chiral ester enolate equivalents, which can then participate in highly enantioselective reactions like hetero-Diels-Alder cycloadditions. pnas.org This approach could provide access to complex, stereochemically rich molecules that are otherwise difficult to synthesize.
Half-Sandwich Chiral-at-Metal Catalysts: Recently discovered half-sandwich chiral-at-metal aldehyde catalysts have shown remarkable versatility and broad substrate scope in asymmetric C-H functionalization. chemrxiv.org Applying these novel catalyst scaffolds to reactions involving this compound could enable direct, highly selective functionalization, offering a step-economical route to diverse derivatives. chemrxiv.orgthieme-connect.com
Advanced BINOL-Derived Catalysts: Chiral binaphthol (BINOL) aldehyde catalysts are effective in promoting direct asymmetric α-functionalization of various substrates. nih.gov Future work could involve designing new generations of BINOL-based catalysts specifically tailored for the steric and electronic properties of this compound, aiming to improve stereoselectivity and expand the range of possible transformations. nih.gov
Dual Catalysis Systems: Combining different catalytic modes, such as organocatalysis and transition-metal catalysis, offers synergistic advantages. thieme-connect.commdpi.com A dual catalytic system could be designed where an organocatalyst activates the this compound while a transition metal complex facilitates a separate bond-forming event, leading to unprecedented and highly selective transformations.
Table 1: Potential Novel Catalytic Systems for this compound
| Catalyst Type | Potential Transformation | Key Advantages |
| Chiral N-Heterocyclic Carbenes (NHCs) | Hetero-Diels-Alder Reactions | Generation of unique enolate equivalents, high enantioselectivity. pnas.org |
| Half-Sandwich Chiral-at-Metal Aldehydes | Asymmetric α-C-H Functionalization | High reactivity, broad scope, precise selectivity control. chemrxiv.org |
| Custom BINOL-Derived Aldehydes | Asymmetric Mannich and Aldol (B89426) Reactions | High activity and stereoselectivity, flexible substrate activation. nih.gov |
| Organo-Transition Metal Dual Catalysis | Tandem/Cascade Reactions | Access to novel reactivity, synergistic activation modes. thieme-connect.com |
Integration with Automated Synthesis and Artificial Intelligence-Driven Reaction Design
The convergence of laboratory automation and artificial intelligence (AI) is set to revolutionize chemical synthesis. mdpi.commdpi.com For this compound, this integration promises to accelerate the discovery of new reactions and optimize existing processes with unprecedented efficiency.
Automated High-Throughput Experimentation (HTE): HTE platforms, which use robotics to run hundreds or even thousands of reactions in parallel, can rapidly screen a vast array of catalysts, reagents, and conditions. beilstein-journals.orgresearchgate.netsemanticscholar.org This technology can be employed to quickly identify the optimal conditions for transformations of this compound, a task that would be prohibitively time-consuming and resource-intensive using traditional methods. beilstein-journals.orgchemrxiv.org
AI-Driven Retrosynthesis and Prediction: AI algorithms can analyze vast chemical databases to propose novel synthetic routes to complex molecules. mdpi.comsci-hub.se For derivatives of this compound, AI could suggest innovative disconnections and reaction pathways. Furthermore, machine learning models can accurately predict reaction outcomes, including yield and selectivity, helping chemists to prioritize experiments and avoid unproductive pathways. mdpi.commdpi.com
Robotic Chemists and Closed-Loop Optimization: The concept of an "AI Chemist" or a fully automated synthesis platform represents the next frontier. nih.gov Such systems can independently design experiments based on a target molecule, execute the reactions using robotic hardware, analyze the results, and then use machine learning to refine the next round of experiments in a closed loop. beilstein-journals.orgnih.gov This autonomous approach could be used to discover entirely new transformations for this compound with minimal human intervention.
Table 2: AI and Automation in the Chemistry of this compound
| Technology | Application | Potential Impact |
| Automated HTE Platforms | Reaction Condition Optimization | Rapid identification of optimal catalysts, solvents, and temperatures. researchgate.netsemanticscholar.org |
| AI-Powered Retrosynthesis | Synthesis Design | Generation of novel and efficient synthetic routes to complex derivatives. mdpi.comsci-hub.se |
| Machine Learning Models | Outcome Prediction | Accurate prediction of reaction yield and stereoselectivity, reducing wasted experiments. mdpi.com |
| Closed-Loop Robotic Systems | Autonomous Discovery | Automated execution and optimization of multi-step syntheses. beilstein-journals.orgnih.gov |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
Moving beyond established reactions, future research will aim to uncover novel reactivity modes for α-alkoxy aldehydes like this compound. This involves exploring reactions that are not typically associated with this class of compounds.
Alkoxy Radical-Mediated Reactions: Recent advances have enabled the catalytic generation of alkoxy radicals from unfunctionalized alcohols. rsc.org Developing methods to generate a radical at the methoxy (B1213986) group of this compound could open up a host of new transformations, such as remote C-H functionalization or ring-opening reactions, leading to fundamentally new molecular scaffolds. rsc.org
Catalytic C-C Bond Cleavage: While challenging, the selective cleavage of carbon-carbon bonds is an emerging area in synthetic chemistry. rsc.org Investigating catalytic systems that could induce β-scission or other forms of C-C bond cleavage in this compound could provide access to smaller, functionalized building blocks from a more complex starting material. rsc.org
Exploiting Strain and Conformation: The cyclohexyl group imparts specific conformational constraints. Research could focus on leveraging these steric and electronic features to drive unconventional reactions. For instance, designing catalysts that selectively recognize a specific conformer of the molecule could lead to transformations at otherwise unreactive positions.
Advanced In-situ Characterization Techniques for Real-Time Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for rational catalyst design and reaction optimization. Advanced in-situ spectroscopic techniques allow chemists to observe catalytic processes as they happen, providing invaluable mechanistic insights. mdpi.commdpi.com
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is particularly powerful for studying chiral molecules and their interactions. bohrium.com It can provide detailed information on the conformational preferences of this compound and its complexes with chiral catalysts, helping to elucidate the origins of enantioselectivity. bohrium.com
In-situ DRIFTS and NAP-XPS: In-situ diffuse reflectance Fourier transform infrared spectroscopy (DRIFTS) can identify reaction intermediates adsorbed on a catalyst's surface, while near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) can monitor the electronic states of the catalyst in real time. mdpi.comrsc.org Applying these techniques to reactions of this compound would allow for direct observation of the catalytic cycle and the identification of key intermediates and active sites. rsc.orgresearchgate.net
Operando Spectroscopy: Operando techniques involve characterizing the catalyst while the reaction is running under realistic conditions. rsc.org Using operando X-ray absorption spectroscopy (XAS) or Raman spectroscopy could reveal the dynamic structural evolution of a catalyst during the transformation of this compound, correlating structural changes with catalytic activity and selectivity. rsc.orgresearchgate.net
Synergistic Approaches Combining Computational Predictions with High-Throughput Experimentation
The synergy between computational chemistry and HTE represents a powerful paradigm for modern chemical research. beilstein-journals.orgacs.org This combination allows for a more intelligent and efficient exploration of complex reaction spaces.
The workflow for this compound would involve:
Computational Screening: Using Density Functional Theory (DFT) or other computational methods to predict the efficacy of a large library of potential catalysts for a desired transformation. sci-hub.se
Machine Learning Prioritization: Training a machine learning model on the computational data and existing experimental results to rank the most promising catalyst candidates, significantly narrowing the experimental search space. mdpi.combeilstein-journals.org
HTE Validation: Employing automated HTE platforms to rapidly test the short-listed candidates under various conditions, generating large, high-quality datasets. researchgate.netacs.org
Data-Driven Refinement: Feeding the experimental data back into the computational models to refine their predictive accuracy, creating a virtuous cycle of prediction and experimentation that accelerates discovery. acs.org
This integrated approach will be instrumental in tackling complex challenges, such as designing a catalyst for a previously unknown, highly selective transformation of this compound. chemrxiv.orgacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Cyclohexyl-2-methoxyacetaldehyde, and how can reaction yields be improved?
- Methodological Answer : The synthesis of structurally related aldehydes (e.g., 2-(2-chlorophenoxy)acetaldehyde) often involves nucleophilic substitution or oxidation of precursor alcohols. For this compound, a plausible route could involve:
- Step 1 : Cyclohexyl Grignard reagent addition to methoxy-protected glyoxal derivatives.
- Step 2 : Acidic workup to deprotect the aldehyde group.
Yield optimization may require controlled temperature (0–5°C to prevent side reactions) and anhydrous conditions .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ 9.5–10.5 ppm) and cyclohexyl/methoxy substituents. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- FTIR : Strong C=O stretch (~1720 cm⁻¹) and O-CH₃ vibrations (~2830 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z for C₁₀H₁₆O₂: 168.1150) .
- X-ray Crystallography : For solid-state structure elucidation (if crystallizable) .
Advanced Research Questions
Q. How does the electron-withdrawing methoxy group influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The methoxy group alters electronic density at the α-carbon, enhancing electrophilicity of the aldehyde. Comparative studies with non-methoxy analogs (e.g., cyclohexylacetaldehyde) show:
- Kinetic Data : Faster imine formation with amines (e.g., aniline) due to increased electrophilicity.
- Steric Effects : Cyclohexyl groups may hinder nucleophile access, requiring polar aprotic solvents (DMF, DMSO) to enhance reactivity .
Q. How can contradictory data on the stability of this compound in aqueous media be resolved?
- Methodological Answer : Discrepancies may arise from pH-dependent hydrolysis.
- Controlled Studies :
- Acidic Conditions (pH < 3) : Aldehyde protonation reduces hydrolysis; stability >24 hours.
- Neutral/Alkaline Conditions (pH 7–10) : Rapid hydration to geminal diol, confirmed by ¹H NMR (disappearance of aldehyde peak at δ 9.8 ppm) .
- Mitigation : Use stabilizers (e.g., 0.1% BHT) or store in anhydrous solvents (e.g., THF) at –20°C .
Q. What computational approaches predict the biological interactions of this compound with enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinity with enzymes (e.g., aldehyde dehydrogenases). The cyclohexyl group may occupy hydrophobic pockets, while the aldehyde forms hydrogen bonds with catalytic residues .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify conformational changes .
- Validation : Compare computational results with in vitro enzyme inhibition assays (IC₅₀ determination) .
Methodological Notes
- Synthesis : Prioritize inert-atmosphere techniques (Schlenk line) to prevent aldehyde oxidation .
- Data Contradictions : Cross-validate stability and reactivity results using orthogonal methods (e.g., NMR and LC-MS) .
- Safety : Handle aldehydes in fume hoods; use PPE (nitrile gloves, goggles) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
